molecular formula C11H12FN5 B2447161 5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2319722-99-9

5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B2447161
CAS No.: 2319722-99-9
M. Wt: 233.25
InChI Key: QCPFAVLATPYHJD-UHFFFAOYSA-N
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Description

5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and an azetidine ring, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated pyrimidine derivative reacts with an azetidine intermediate that has been functionalized with a pyrazole group. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The pyrazole moiety can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole moiety.

    Reduction: Reduced forms of the azetidine or pyrazole rings.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the azetidine and pyrazole rings contribute to its overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: Chlorine substituent instead of fluorine.

    2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: Lacks the fluorine substituent.

Uniqueness

5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the pyrimidine, azetidine, and pyrazole rings also provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

5-fluoro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c12-10-4-13-11(14-5-10)16-6-9(7-16)8-17-3-1-2-15-17/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFAVLATPYHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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